2-Bromo-5-iodo-4-methylbenzoic acid
Overview
Description
2-Bromo-5-iodo-4-methylbenzoic acid is an organic compound with the molecular formula C8H6BrIO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, iodine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-iodo-4-methylbenzoic acid can be achieved through several methods. One common approach involves the bromination and iodination of 4-methylbenzoic acid. The process typically starts with the bromination of 4-methylbenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by iodination using iodine and an oxidizing agent like potassium iodate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-iodo-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution can result in various substituted benzoic acids .
Scientific Research Applications
2-Bromo-5-iodo-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Bromo-5-iodo-4-methylbenzoic acid depends on its specific application. In coupling reactions, the compound acts as an electrophile, where the bromine or iodine atoms are replaced by other groups through the action of a palladium catalyst. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substituents introduced .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methylbenzoic acid
- 2-Iodo-5-methylbenzoic acid
- 4-Bromo-2-methylbenzoic acid
- 2-Bromo-4-methylbenzoic acid
Uniqueness
2-Bromo-5-iodo-4-methylbenzoic acid is unique due to the presence of both bromine and iodine atoms on the benzene ring, which imparts distinct reactivity and allows for diverse chemical transformations. This dual halogenation makes it a valuable intermediate in organic synthesis compared to its mono-halogenated counterparts .
Properties
IUPAC Name |
2-bromo-5-iodo-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSDRZYRALDRRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1I)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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